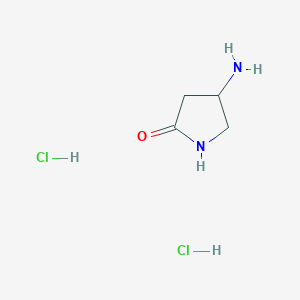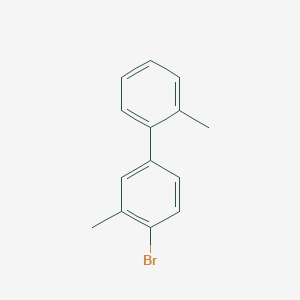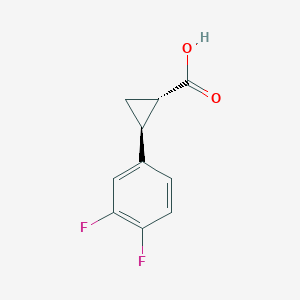
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H7F2COOH. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,4-difluorophenylacetic acid with a cyclopropanating agent such as dimethylsulfoxonium methylide in the presence of a polar solvent like dimethyl sulfoxide. The reaction is carried out at temperatures ranging from -10°C to 90°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into specific binding sites. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Cyclopropane, 1,2-difluoro-, trans-
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Comparison:
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound has an amine group instead of a carboxylic acid group, which affects its reactivity and biological activity.
- Cyclopropane, 1,2-difluoro-, trans-: This compound lacks the carboxylic acid group, making it less polar and affecting its solubility and reactivity.
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound is very similar but may have different stereochemistry or additional substituents that alter its properties.
The uniqueness of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
CSLVZAGSOJLXCT-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


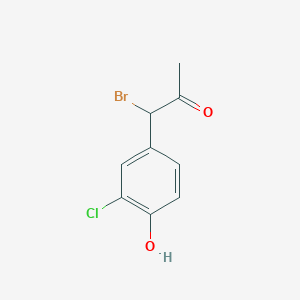
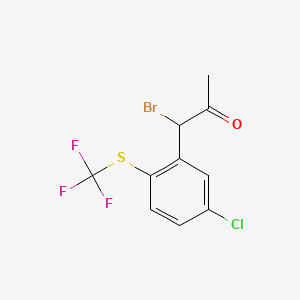
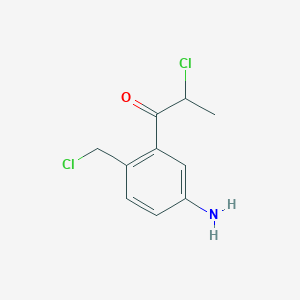
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
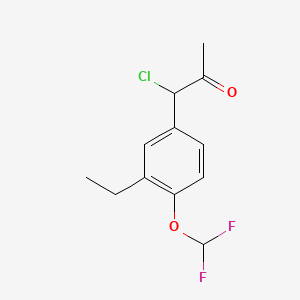

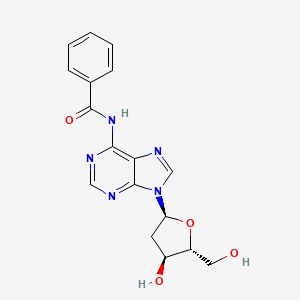
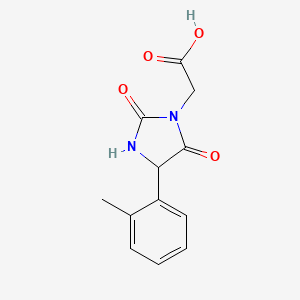
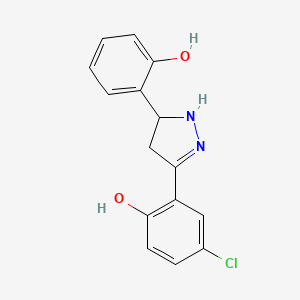
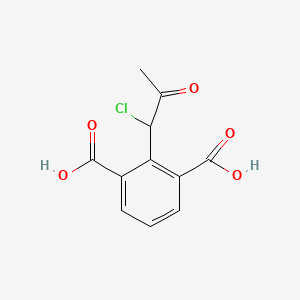
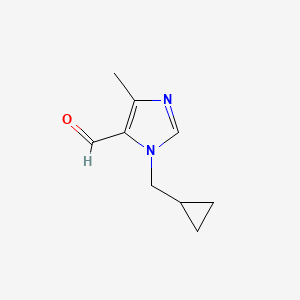
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
